1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium

描述

Primary Chemical Designation

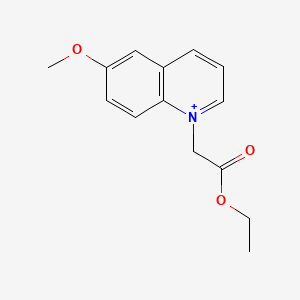

1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium belongs to the quinolinium family of compounds and serves as a quaternary ammonium salt with distinctive fluorescent properties. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as ethyl 2-isoquinolin-2-ium-2-ylacetate when considering its bromide salt form. The molecular structure consists of a 6-methoxyquinolinium core with an ethoxycarbonylmethyl substituent attached to the nitrogen atom, creating a positively charged heterocyclic system.

The compound possesses the molecular formula C₁₄H₁₆BrNO₃ with a molecular weight of 326.19 grams per mole. The Chemical Abstracts Service has assigned it the registry number 162558-52-3, establishing its unique identity within chemical databases. The compound's systematic International Chemical Identifier string provides a standardized representation of its molecular structure for computational and database applications.

Alternative Nomenclature Systems

The compound is recognized under multiple nomenclature systems and trade designations throughout scientific literature. The most commonly encountered alternative name is N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide, which directly describes the substitution pattern on the quinolinium ring system. Commercial suppliers frequently use the abbreviated designation while maintaining the full chemical name for regulatory compliance.

Regional nomenclature variations include 6-Methoxyquinolinium-1-acetic acid ethylester bromide, which emphasizes the ester functionality present in the molecule. The compound also appears in literature under the designation (6-Methoxyquinolinio)acetic acid ethyl ester bromide, highlighting the ionic nature of the quinolinium center. These various naming conventions reflect different approaches to describing the same molecular entity while maintaining chemical accuracy and clarity.

属性

IUPAC Name |

ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO3/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15/h4-9H,3,10H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYSKURSHFYAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154416 | |

| Record name | N-(6-Methoxyquinolyl)acetoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124505-60-8 | |

| Record name | N-(6-Methoxyquinolyl)acetoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Methoxyquinolyl)acetoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Quaternization of 6-Methoxyquinoline with Ethyl Bromoacetate

The primary synthesis route involves the quaternization of 6-methoxyquinoline with ethyl bromoacetate. This method exploits the nucleophilic substitution reaction at the quinoline nitrogen, forming the quaternary ammonium salt.

Procedure :

-

Reagents :

-

Reaction Conditions :

-

Workup :

Key Observations :

Alternative Pathway: Substitution Reaction with Prefunctionalized Intermediates

A modified approach involves prefunctionalizing the quinoline backbone before introducing the ethoxycarbonylmethyl group. This method is less common but offers control over regioselectivity.

Procedure :

-

Synthesis of 6-Methoxyquinoline-1-acetic Acid :

-

Esterification :

-

Quaternization :

Challenges :

-

Lower overall yield compared to direct quaternization due to multiple steps.

-

Requires rigorous purification after each step to avoid side products.

Analytical Characterization and Optimization

Spectroscopic Data

Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | 16 | Stable at -20°C for ≥4 years |

| Ethanol | 20 | Requires inert gas purging |

| PBS (pH 7.2) | 10 | Aqueous solutions unstable >24 h |

Critical Parameters in Synthesis

Purity and Yield Optimization

Scalability and Industrial Production

-

Batch sizes up to 100 mg are common in research settings, while industrial scales (>1 kg) require continuous flow reactors to maintain temperature control.

-

Cost drivers include the price of 6-methoxyquinoline (~¥76,900 per 100 mg) and ethyl bromoacetate.

Applications Influencing Synthesis Design

Biological Compatibility

Functional Modifications

-

Lysosome-Targeting Probes : MQAE derivatives (e.g., MQAE-MP) replace the ethyl ester with morpholine-containing amides for organelle-specific imaging.

-

Quenching Kinetics : Collisional quenching by chloride depends on the accessibility of the quinolinium moiety, necessitating strict control over crystallinity .

化学反应分析

Types of Reactions: 1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

科学研究应用

1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of corrosion inhibitors and as a component in specialty chemicals.

作用机制

The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

相似化合物的比较

Key Observations :

Thermal and Solubility Data :

Key Insights :

- MQAE ’s Cl⁻ sensitivity is unmatched among the listed compounds, attributed to its optimized steric and electronic properties .

- MEQ ’s simplicity limits its biological utility but facilitates industrial dye synthesis .

- Antibacterial activity in Ev6 derivatives suggests that quinolinium compounds with varied substituents may target microbial pathways .

生物活性

Overview

1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium, also referred to as Kamolone, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

Kamolone can be synthesized through various chemical routes. One common method involves the etherification of umbelliferone with specific derivatives of 3-oxo-1,2,5,9-tetramethyldecal-5-ylmethanol. The synthesis typically requires controlled conditions to ensure the desired purity and yield.

Antimicrobial Properties

Kamolone has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects on both bacterial and fungal strains. For instance, a study demonstrated that Kamolone had an inhibition rate of over 70% against Staphylococcus aureus and Candida albicans at specific concentrations.

Anticancer Properties

The compound has also shown anticancer potential in vitro. In cell line studies, Kamolone was found to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes its effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 12 | Inhibition of proliferation |

The mechanism of action for Kamolone involves interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The compound's structure allows it to bind effectively to target sites within microbial cells and cancer cells, disrupting their normal functions.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated Kamolone's effectiveness against multidrug-resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL for certain strains, highlighting its potential as a therapeutic agent in treating resistant infections.

- Anticancer Activity : In an experimental study published in Cancer Letters, researchers explored the effects of Kamolone on tumor xenografts in mice. The compound significantly reduced tumor size compared to controls, suggesting its potential for development into a chemotherapeutic agent.

- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the molecular mechanisms through which Kamolone exerts its effects. Molecular docking studies revealed that Kamolone binds effectively to the active sites of key enzymes involved in cancer cell metabolism.

常见问题

Q. What are the established synthetic routes for 1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium bromide, and how is its purity validated?

Methodological Answer: The synthesis typically involves quaternization of 6-methoxyquinoline with ethyl bromoacetate in anhydrous acetone under reflux conditions. Key steps include:

Reaction Setup : Mix equimolar ratios of 6-methoxyquinoline and ethyl bromoacetate in dry acetone, reflux for 12–24 hours under nitrogen .

Purification : Recrystallize the crude product from ethanol/ether mixtures to remove unreacted starting materials.

Purity Validation :

Q. How does this compound bromide function as a chloride-sensitive fluorescent probe?

Methodological Answer: The compound (also termed MQAE) exhibits collisional quenching of fluorescence in the presence of chloride ions (Cl⁻). Key mechanistic insights:

Quenching Mechanism : Excitation at 350 nm emits fluorescence at 460 nm. Cl⁻ ions interact with the quinolinium core, reducing fluorescence intensity via Stern-Volmer kinetics .

Calibration : Prepare a standard curve using KCl solutions (0–150 mM) in buffered systems (e.g., HEPES, pH 7.4). Measure fluorescence intensity (F/F₀) and apply the Stern-Volmer equation:

where (quenching constant) is typically ~200 M⁻¹ in aqueous media .

Q. What spectroscopic techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

¹H/¹³C NMR : Confirm substituent positions:

- Quinolinium H-2 proton at δ 9.2–9.5 ppm.

- Ethoxy group protons as a triplet (δ 1.3–1.5 ppm) and quartet (δ 4.2–4.4 ppm) .

FT-IR : Identify carbonyl (C=O) stretch at 1720–1740 cm⁻¹ and quaternary N⁺-CH₂ signal at 1650 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize fluorescence quenching efficiency in complex biological matrices (e.g., live cells)?

Methodological Answer:

Cell Permeabilization : Use ionophores (e.g., nigericin) to equilibrate intracellular and extracellular Cl⁻ levels, minimizing compartmentalization artifacts .

Temperature Control : Conduct experiments at 37°C to maintain physiological Cl⁻ dynamics, but account for increased thermal quenching by including temperature-matched controls .

Interference Mitigation : Pre-treat samples with anion transport inhibitors (e.g., DIDS) to block competing transporters .

Q. What strategies resolve discrepancies in chloride quantification across different cellular models?

Methodological Answer:

Internal Calibration : Co-load cells with a reference dye (e.g., SNARF-1 for pH normalization) to correct for cell-to-cell variability .

Cross-Validation : Compare MQAE data with electrophysiological recordings (patch-clamp) or ion-selective microelectrodes .

Matrix Effects : Account for viscosity and protein binding by measuring lifetime decay (time-resolved fluorescence) instead of intensity .

Q. How can crystallographic data from related quinolinium derivatives inform structural analysis of this compound?

Methodological Answer:

SHELX Refinement : Use SHELXL-97 for small-molecule refinement. Key parameters:

Comparative Bond Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。